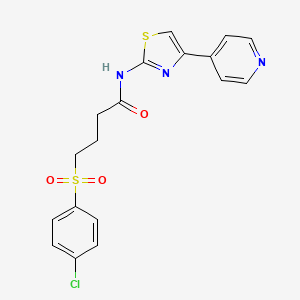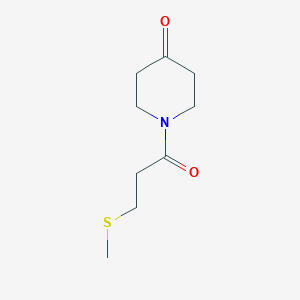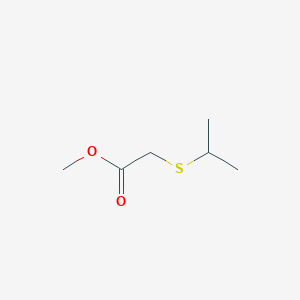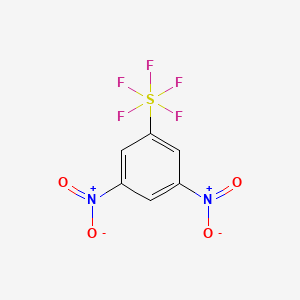
1-Pentafluorosulfanyl-3,5-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentafluorosulfanyl-3,5-dinitrobenzene is an organosulfur compound characterized by the presence of a pentafluorosulfanyl group and two nitro groups attached to a benzene ring. This compound is notable for its unique chemical properties, which make it a valuable building block in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
The primary target of 1-Pentafluorosulfanyl-3,5-dinitrobenzene is nitroaromatics . Nitroaromatics are key intermediates in organic synthesis and important building blocks for the preparation of valuable chemicals .
Mode of Action
This compound interacts with its targets through a process called oxidative nucleophilic aromatic substitution . This process involves the substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen . Mechanistic investigations suggest the formation of a deprotonated σH adduct .
Biochemical Pathways
The affected biochemical pathway involves the nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles . This leads to the formation of selectively substituted aromatic compounds .
Pharmacokinetics
The compound’s high reactivity suggests it may have significant bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of selectively substituted aromatic compounds . These compounds show good reactivity in further nucleophilic aromatic substitutions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for the oxidative nucleophilic aromatic substitution process . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentafluorosulfanyl-3,5-dinitrobenzene can be synthesized through the direct fluorination of diaryldisulfides. This method involves the use of elemental fluorine to introduce the pentafluorosulfanyl group onto the aromatic ring. The reaction typically proceeds under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve batch or flow fluorination processes. These methods are designed to optimize yield and purity while minimizing the use of expensive reagents. The scalability of these processes makes them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Pentafluorosulfanyl-3,5-dinitrobenzene undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidative nucleophilic substitution, and reduction reactions. These reactions are facilitated by the electron-withdrawing nature of the nitro and pentafluorosulfanyl groups, which activate the aromatic ring towards nucleophilic attack .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include potassium alkoxides derived from primary, secondary, or tertiary alcohols.
Oxidative Nucleophilic Substitution: This reaction involves the use of internal or external oxidants to facilitate the formation of radical intermediates, which then undergo hydrogen atom transfer.
Major Products
The major products formed from these reactions include selectively substituted aromatic compounds, such as ortho- and para-substituted nitrobenzenes. These products are valuable intermediates in the synthesis of pigments, agrochemicals, pharmaceuticals, and electronic materials .
Scientific Research Applications
1-Pentafluorosulfanyl-3,5-dinitrobenzene finds applications in various fields of scientific research:
Comparison with Similar Compounds
Similar Compounds
Pentafluorosulfanylbenzene: This compound shares the pentafluorosulfanyl group but lacks the nitro groups, resulting in different reactivity and applications.
1,3-Dinitrobenzene: Similar in having two nitro groups, but without the pentafluorosulfanyl group, leading to distinct chemical properties and reactivity.
1,2-Dinitrobenzene: Another nitro-substituted benzene with different substitution patterns, affecting its chemical behavior.
Uniqueness
1-Pentafluorosulfanyl-3,5-dinitrobenzene is unique due to the combination of the highly electronegative pentafluorosulfanyl group and the electron-withdrawing nitro groups. This combination imparts distinctive chemical properties, such as enhanced reactivity towards nucleophiles and stability under various reaction conditions .
Properties
IUPAC Name |
(3,5-dinitrophenyl)-pentafluoro-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O4S/c7-18(8,9,10,11)6-2-4(12(14)15)1-5(3-6)13(16)17/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKOJSPARVGXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])S(F)(F)(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
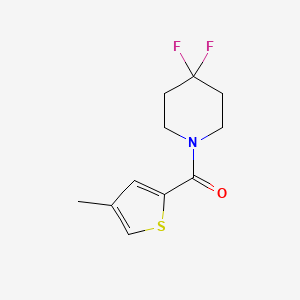
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2726427.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726428.png)
![methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726429.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2726431.png)
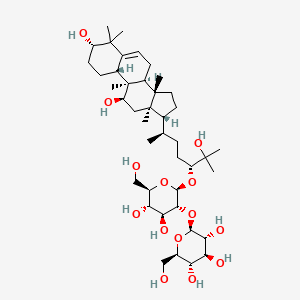
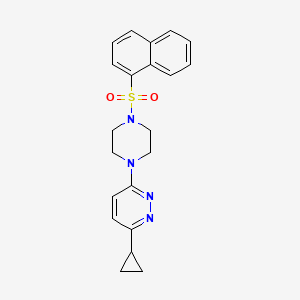
![(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B2726437.png)
![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2726439.png)
